N-(4-chloro-2-methylphenyl)-2-(2-phenylethyl)benzamide
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Overview
Description
N-(4-chloro-2-methylphenyl)-2-(2-phenylethyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core with a 4-chloro-2-methylphenyl group and a 2-phenylethyl substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-(2-phenylethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: This can be achieved by reacting 4-chloro-2-methylbenzoic acid with an appropriate amine, such as 2-phenylethylamine, under dehydrating conditions using reagents like thionyl chloride or carbodiimides.
Substitution Reactions:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methylphenyl)-2-(2-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of catalysts like palladium on carbon (Pd/C) can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like hydroxide (OH-) or amines replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, NaBH4
Substitution: NaOH, NH3, R-NH2
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its pharmacological effects, possibly as an analgesic or anti-cancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(4-chloro-2-methylphenyl)-2-(2-phenylethyl)benzamide exerts its effects depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, modulating their activity and triggering downstream signaling pathways. For example, it could inhibit certain enzymes involved in inflammation or cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-phenylethylbenzamide
- N-(4-methylphenyl)-2-phenylethylbenzamide
- N-(4-chloro-2-methylphenyl)-2-phenylethylacetamide
Uniqueness
N-(4-chloro-2-methylphenyl)-2-(2-phenylethyl)benzamide stands out due to the presence of both the 4-chloro-2-methylphenyl and 2-phenylethyl groups, which may confer unique chemical reactivity and biological activity compared to its analogs. These structural features can influence its binding affinity to molecular targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
N-(4-chloro-2-methylphenyl)-2-(2-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO/c1-16-15-19(23)13-14-21(16)24-22(25)20-10-6-5-9-18(20)12-11-17-7-3-2-4-8-17/h2-10,13-15H,11-12H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFOTXNPQNFCSDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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